molecular formula C26H25N3O3S B1204210 Fenoverine CAS No. 37561-27-6

Fenoverine

Numéro de catalogue B1204210
Numéro CAS: 37561-27-6
Poids moléculaire: 459.6 g/mol
Clé InChI: UBAJTZKNDCEGKL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fenoverine is a phenothiazine-based anti-spasmodic agent used in the treatment of irritable bowel syndrome . It is a member of phenothiazines .


Synthesis Analysis

A High-Performance Liquid Chromatography (HPLC) method was developed for the determination of fenoverine in capsules and plasma . This method has been successfully applied to stability studies of fenoverine capsules .


Molecular Structure Analysis

Fenoverine has a molecular formula of C26H25N3O3S . Its average mass is 459.560 Da and its monoisotopic mass is 459.161652 Da .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Fenoverine .


Physical And Chemical Properties Analysis

Fenoverine has a density of 1.3±0.1 g/cm3, a boiling point of 671.8±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C . It also has a molar refractivity of 129.0±0.3 cm3 .

Applications De Recherche Scientifique

Gastrointestinal Spasm Relief

Fenoverine is primarily used as an antispasmodic agent in the treatment of irritable bowel syndrome (IBS) . It works by inhibiting calcium channels, similar to traditional calcium channel blockers, but specifically targets abdominal and intestinal smooth muscles to alleviate spasms .

Pharmacokinetics and Stability Studies

Research has been conducted to understand the degradation profile of Fenoverine under various conditions. It has been found to be stable under light, humidity, and thermal stress but susceptible to oxidative and alkaline stress . This knowledge is crucial for developing stable pharmaceutical formulations.

Clinical Trials for Efficacy and Safety

Fenoverine has been evaluated in clinical trials for its efficacy in treating IBS symptoms. These studies help determine the optimal dosage and identify any potential side effects or contraindications associated with its use .

Toxicity and Safety Profile

Studies have investigated the toxicity of Fenoverine, particularly its association with rhabdomyolysis, a condition involving muscle breakdown . Understanding these risks is vital for ensuring patient safety and guiding physicians on prescribing practices.

Novel Drug Delivery Systems

Research into hot-melt extrusion and other novel drug delivery systems has included Fenoverine as a candidate for developing controlled-release tablets, which could improve patient compliance and treatment outcomes .

Mechanism of Action Exploration

Fenoverine’s mechanism of action involves modulating the calcium gradient across muscle cell membranes, which is a significant area of study for developing new therapeutic agents that can provide symptomatic relief from various muscle-related disorders .

In Silico Predictive Studies

Advanced computational methods have been used to predict the in silico toxicity of Fenoverine’s degradation products, contributing to the preclinical safety assessment of the drug .

Comparative Pharmacology

Comparative studies have been conducted to assess Fenoverine against other antispasmodic agents. These studies help in understanding the relative benefits and positioning Fenoverine within the broader context of spasmolytic therapies .

Mécanisme D'action

Fenoverine, also known as Spasmopriv, is a phenothiazine-based anti-spasmodic agent primarily used in the treatment of irritable bowel syndrome .

Target of Action

Fenoverine’s primary targets are the calcium channels present in the smooth muscles of the abdominal and intestinal regions . These channels play a crucial role in muscle contraction and relaxation, and their modulation can influence the motility of the gastrointestinal tract .

Mode of Action

Fenoverine acts by inhibiting calcium channels , much like traditional calcium channel blockers . Unlike antianginal drugs that cause relaxation in coronary vessels, fenoverine induces relaxation in theabdominal and intestinal smooth muscles . This modulation of calcium gradient across the muscular cell membrane regulates the influx of extracellular calcium and/or release of the intracellular pool .

Biochemical Pathways

Its mechanism of action suggests that it likely impacts pathways involvingcalcium signaling and smooth muscle contraction .

Result of Action

The primary molecular and cellular effect of Fenoverine’s action is the relaxation of abdominal and intestinal smooth muscles . This can help alleviate symptoms of conditions like irritable bowel syndrome, which are often characterized by painful muscle spasms .

Action Environment

It is highly susceptible to oxidative stress (01% H2O2) and alkaline stress (01 N NaOH), and has low susceptibility to acid (1 N HCl) . These factors could potentially influence the drug’s efficacy and stability.

Safety and Hazards

Fenoverine should be handled in a well-ventilated place with suitable protective clothing . It should not be allowed to enter drains and its discharge into the environment must be avoided . Fenoverine is known to cause rhabdomyolysis .

Orientations Futures

Physicians should carefully prescribe fenoverine because it may cause rhabdomyolysis, especially in patients with liver cirrhosis . More research is needed to evaluate the incidence, risk factors, and clinical outcomes of rhabdomyolysis associated with fenoverine prescription .

Propriétés

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-phenothiazin-10-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c30-26(29-20-5-1-3-7-24(20)33-25-8-4-2-6-21(25)29)17-28-13-11-27(12-14-28)16-19-9-10-22-23(15-19)32-18-31-22/h1-10,15H,11-14,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAJTZKNDCEGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046296
Record name Fenoverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37561-27-6
Record name Fenoverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37561-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenoverine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037561276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13042
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenoverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenoverine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.666
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENOVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N274ZQ6PZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenoverine
Reactant of Route 2
Reactant of Route 2
Fenoverine
Reactant of Route 3
Reactant of Route 3
Fenoverine
Reactant of Route 4
Reactant of Route 4
Fenoverine
Reactant of Route 5
Reactant of Route 5
Fenoverine
Reactant of Route 6
Fenoverine

Q & A

Q1: What is the primary mechanism of action of Fenoverine?

A1: Fenoverine acts as a smooth muscle synchronizer by modulating the intracellular influx of calcium ions (Ca2+). [, ] It primarily targets calcium channels in smooth muscle cells, inhibiting both fast and slow Ca2+ currents in a concentration-dependent manner. [, ] This interference with calcium flow leads to a reduction in smooth muscle contractions.

Q2: How does Fenoverine affect the excitatory junction potential (EJP) in intestinal smooth muscle?

A2: Research indicates that Fenoverine reduces the EJP in intestinal smooth muscle by stimulating parasympathetic efferent fibers without affecting the inhibitory junction potential (IJP). [] This effect persists even in the presence of atropine, suggesting a mechanism independent of muscarinic receptor antagonism. []

Q3: What is the molecular formula and weight of Fenoverine?

A3: Unfortunately, the provided research abstracts do not disclose the molecular formula or weight of Fenoverine. To obtain this information, please refer to chemical databases or the drug's monograph.

Q4: What is known about the stability of Fenoverine in different conditions?

A5: One study assessed the stability of Fenoverine capsules under various temperatures. [] Results showed that Fenoverine did not exhibit significant decomposition at 4°C, 45°C, 55°C, and 65°C for three months. [] This suggests good stability under a range of storage conditions.

Q5: Have any specific formulation strategies been investigated to improve the delivery or stability of Fenoverine?

A5: Yes, several studies explore different formulation strategies for Fenoverine:

    Q6: What in vitro models have been used to study the effects of Fenoverine?

    A6: Several in vitro models have been employed to investigate Fenoverine's mechanism of action:

      Q7: What is the evidence for the efficacy of Fenoverine in treating gastrointestinal spasmodic conditions?

      A7: Several clinical studies provide evidence for the efficacy of Fenoverine in managing gastrointestinal spasmodic conditions:

        Q8: Are there any reported safety concerns associated with Fenoverine use?

        A8: While generally well-tolerated, Fenoverine has been associated with rare but potentially serious adverse effects:

          Q9: What analytical methods have been employed to quantify Fenoverine in various matrices?

          A9: Several analytical techniques have been used to determine Fenoverine concentrations:

            Q10: Were the analytical methods used to quantify Fenoverine validated?

            A12: Yes, the HPLC and other analytical methods developed for Fenoverine quantification have undergone validation procedures to ensure their accuracy, precision, specificity, and suitability for their intended purpose. [, , , , , , ]

            Avertissement et informations sur les produits de recherche in vitro

            Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.